
Methyl tridecanimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl tridecanimidate is an organic compound that belongs to the class of imidates. Imidates are derivatives of carboxylic acids where the hydroxyl group is replaced by an imidate group. This compound is specifically characterized by a long aliphatic chain, making it a significant compound in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Methyl tridecanimidate can be synthesized through the reaction of tridecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The general reaction is as follows:
Tridecanoic acid+MethanolAcid catalystMethyl tridecanimidate+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with reflux condensers to ensure the efficient removal of water formed during the reaction. The use of continuous flow reactors can enhance the production efficiency and yield of the compound.
化学反応の分析
Types of Reactions
Methyl tridecanimidate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to tridecanoic acid and methanol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The imidate group can be substituted by nucleophiles such as amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: Tridecanoic acid and methanol.
Reduction: Tridecanol.
Substitution: Tridecanamide.
科学的研究の応用
Methyl tridecanimidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with drugs.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
作用機序
The mechanism of action of methyl tridecanimidate involves its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The long aliphatic chain allows it to embed into lipid bilayers, making it useful in modifying membrane properties. The imidate group can form stable complexes with nucleophiles, facilitating its use in chemical modifications.
類似化合物との比較
Similar Compounds
Methyl tridecanoate: An ester with similar aliphatic chain length but lacks the imidate group.
Tridecanamide: An amide derivative with similar chain length but different functional group.
Uniqueness
Methyl tridecanimidate is unique due to its imidate functional group, which imparts distinct reactivity compared to esters and amides. This makes it a versatile compound in various chemical transformations and applications.
特性
CAS番号 |
64819-47-2 |
|---|---|
分子式 |
C14H29NO |
分子量 |
227.39 g/mol |
IUPAC名 |
methyl tridecanimidate |
InChI |
InChI=1S/C14H29NO/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h15H,3-13H2,1-2H3 |
InChIキー |
RAZBFSYPPITTDC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(=N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-2-(4-isothiocyanatophenyl)imidazo[1,2-a]pyridine](/img/structure/B14497137.png)
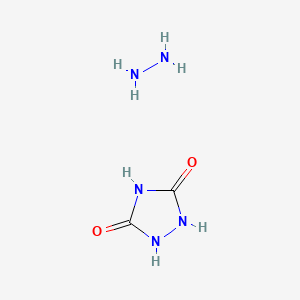


![2-{[(2H-Pyrrol-2-ylidene)methyl]amino}ethan-1-ol](/img/structure/B14497154.png)

![2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate](/img/structure/B14497161.png)

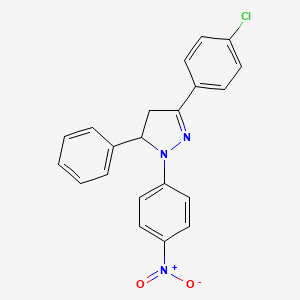
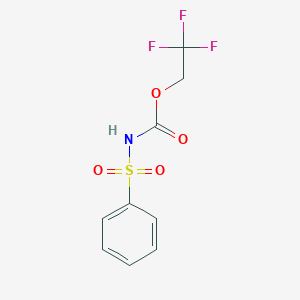
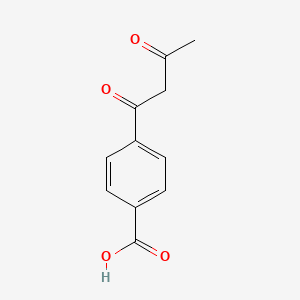

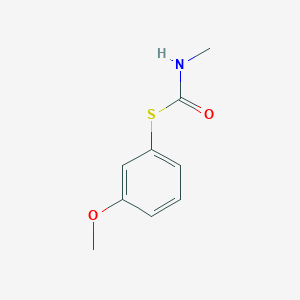
![1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione](/img/structure/B14497218.png)
